molecular formula C21H20NO3P B12900683 N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide CAS No. 90304-98-6

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide

Cat. No.: B12900683
CAS No.: 90304-98-6
M. Wt: 365.4 g/mol
InChI Key: QEYNMKRAIOJCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide is an organic compound that features a diphenylphosphoryl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzamide moiety can interact with proteins and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide: shares similarities with other diphenylphosphoryl-containing compounds such as diphenylphosphine oxides and diphenylphosphine derivatives.

    N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides: These compounds have similar structural features and are used in similar applications.

Uniqueness

  • The presence of the 4-methoxybenzamide moiety in this compound provides unique chemical properties, such as enhanced stability and specific interactions with biological targets, distinguishing it from other diphenylphosphoryl compounds.

Properties

CAS No.

90304-98-6

Molecular Formula

C21H20NO3P

Molecular Weight

365.4 g/mol

IUPAC Name

N-(diphenylphosphorylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C21H20NO3P/c1-25-18-14-12-17(13-15-18)21(23)22-16-26(24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,23)

InChI Key

QEYNMKRAIOJCTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.